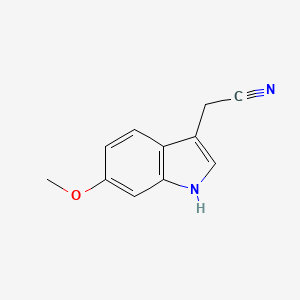

2-(6-methoxy-1H-indol-3-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDMKKKJRXIVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354864 | |

| Record name | 2-(6-methoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23084-35-7 | |

| Record name | 6-Methoxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23084-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-methoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the available technical information for 2-(6-methoxy-1H-indol-3-yl)acetonitrile. Due to the limited availability of data for this specific isomer, information from closely related indole-3-acetonitrile derivatives has been included to provide a comprehensive overview. All data derived from analogous compounds should be treated as estimations and require experimental verification.

Core Properties

This compound is an indole derivative with potential applications in medicinal chemistry and drug discovery. The presence of the methoxy group at the 6-position of the indole ring and the acetonitrile moiety at the 3-position are expected to influence its chemical reactivity and biological activity.

Chemical and Physical Properties

| Property | 2-(4-methoxy-1H-indol-3-yl)acetonitrile | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | This compound |

| CAS Number | 4837-74-5[1][2] | 2436-17-1[3] | 23084-35-7 [4] |

| Molecular Formula | C₁₁H₁₀N₂O[1] | C₁₁H₁₀N₂O[3] | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol [1] | 186.21 g/mol [3] | 186.21 g/mol |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | 408.3 °C (Predicted)[1] | Not Available | Not Available |

| Flash Point | 200.7 °C (Predicted)[1] | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| Storage | 2°C - 8°C[1] | Not Available | Not Available |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole-3-acetonitrile derivatives.

Proposed Synthetic Pathway

A common and effective method for the synthesis of indole-3-acetonitriles involves a two-step process starting from the corresponding indole. This involves the formylation of the indole at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from methodologies for the synthesis of structurally related indole-3-acetonitrile derivatives[5][6]. These should be considered as a starting point for the development of a specific protocol for the 6-methoxy isomer.

Materials:

-

6-Methoxy-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product is expected to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-methoxy-1H-indole-3-carboxaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Materials:

-

6-Methoxy-1H-indole-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide (e.g., 1:1 v/v).

-

Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The reaction may be exothermic.

-

After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization Protocols

The following are general protocols for the characterization of the final product.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Weigh an appropriate amount of the purified product.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS).

-

Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phasing, baseline correction).

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.

Objective: To assess the purity and confirm the molecular weight of the synthesized compound.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

-

C18 reverse-phase column

Sample Preparation:

-

Accurately weigh a small amount of the sample (e.g., 1.0 mg).

-

Dissolve the sample in a suitable solvent mixture (e.g., 50:50 v/v acetonitrile:water) to a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Typical HPLC-MS Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A suitable gradient from low to high organic phase to ensure separation of the product from any impurities.

-

Flow Rate: e.g., 0.5 - 1.0 mL/min

-

Column Temperature: e.g., 30-40°C

-

Injection Volume: e.g., 5-10 µL

-

UV Detection: Scan a range of wavelengths (e.g., 200-400 nm) and monitor at a wavelength of maximum absorbance for the indole chromophore (typically around 280 nm).

-

MS Conditions (Positive ESI mode):

-

Scan Range: e.g., m/z 100-500

-

Optimize capillary voltage, cone voltage, and source/desolvation temperatures.

-

Data Analysis:

-

Determine the retention time and peak area of the main component in the chromatogram to assess purity.

-

Analyze the mass spectrum to confirm the molecular weight of the product (expected [M+H]⁺ ion at m/z 187.08).

Caption: General experimental workflow for the synthesis and characterization.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. Based on the activities of other indole derivatives, potential areas of study could include its effects on neurological, inflammatory, or proliferative pathways.

Conclusion

This compound is a compound for which specific experimental data is largely unavailable. This guide provides a framework for its synthesis and characterization based on established chemical principles and protocols for analogous compounds. Further experimental work is required to elucidate its precise physical, chemical, and biological properties. The methodologies and workflows presented herein offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and other substituted indole-3-acetonitrile derivatives.

References

- 1. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 4837-74-5 | FM168590 [biosynth.com]

- 2. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, 25 mg, CAS No. 4837-74-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 3. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23084-35-7|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile (CAS Number: 23084-35-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from studies on closely related analogues to present a thorough profile. The guide covers its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and potential biological activities, with a focus on its role as a key building block for pharmacologically active molecules. Particular attention is given to the significance of the 6-methoxyindole scaffold in the context of melatonin receptor modulation.

Chemical and Physical Properties

This compound is an indole derivative with a methoxy group at the 6-position and an acetonitrile group at the 3-position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 23084-35-7 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | White to off-white powder (predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis and Experimental Protocols

Synthesis via 6-Methoxygramine (Route A)

This classic and widely used method involves the Mannich reaction of 6-methoxyindole to form 6-methoxygramine, followed by nucleophilic substitution with a cyanide salt.[4][5]

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-Methoxygramine

-

In a round-bottom flask, a solution of dimethylamine (2.2 eq) in cold water is prepared.

-

Acetic acid (1.1 eq) is added slowly while cooling the flask in an ice bath.

-

Formaldehyde (37% aqueous solution, 1.1 eq) is added to the mixture.

-

6-Methoxyindole (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is made alkaline with a concentrated solution of sodium hydroxide.

-

The product, 6-methoxygramine, is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Conversion of 6-Methoxygramine to this compound

-

6-Methoxygramine (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Sodium cyanide or potassium cyanide (1.2 eq) is added to the solution.

-

The reaction mixture is heated to 80-100 °C for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow for Synthesis via 6-Methoxygramine

Caption: Synthetic workflow for this compound via the gramine intermediate.

Synthesis from 6-Methoxyindole-3-carboxaldehyde (Route B)

This alternative one-pot method provides a direct conversion of an indole-3-carboxaldehyde to the corresponding acetonitrile.[4]

Experimental Protocol (Hypothetical):

-

To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium cyanide (10 eq).

-

Cool the mixture in an ice bath and add sodium borohydride (1.3 eq) portion-wise.

-

Allow the reaction to stir at room temperature for 1 hour, then reflux at 100 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvents under reduced pressure.

-

The residue is then subjected to column chromatography on silica gel to isolate this compound.

Workflow for Synthesis from 6-Methoxyindole-3-carboxaldehyde

Caption: One-pot synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the 6-methoxyindole scaffold is a key feature in many biologically active compounds, most notably in analogues of melatonin.[6] The 5-methoxyindole-3-acetonitrile isomer is also recognized as a precursor to molecules with potential melatoninergic activity.[3]

Melatonin Receptor Signaling

Melatonin, an endogenously produced hormone, regulates circadian rhythms through its interaction with G-protein coupled receptors, MT1 and MT2. The binding of melatonin to these receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences a variety of physiological processes, including sleep-wake cycles.

Given that the 6-methoxy substitution on the indole ring is found in some potent melatonin receptor ligands, it is plausible that this compound could serve as a precursor or a scaffold for the development of novel melatonin receptor modulators.

Hypothesized Melatonin Receptor Signaling Pathway

Caption: Potential involvement of 6-methoxyindole derivatives in the melatonin receptor signaling pathway.

Cytotoxic Activity

A structurally related compound, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, has demonstrated cytotoxic activity against human myeloid leukemia and liver cancer cells.[7] This suggests that indole-3-acetonitrile derivatives, including the 6-methoxy isomer, could be explored for their potential as anticancer agents. Further research is required to determine the specific cytotoxic effects and mechanisms of action of this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.[8] The indole nucleus is a privileged scaffold in medicinal chemistry, and the functional groups of this compound—the methoxy and acetonitrile moieties—offer versatile handles for chemical modification.

Potential applications include the development of:

-

Melatonin receptor agonists and antagonists: For the treatment of sleep disorders, circadian rhythm disturbances, and mood disorders.

-

Anticancer agents: As a scaffold for the design of novel cytotoxic compounds.

-

Neuroprotective agents: The indole structure is present in many compounds with neuroprotective properties.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While direct and extensive research on this specific molecule is limited, its structural similarity to known biologically active compounds, particularly melatonin analogues, makes it a compelling target for further investigation. The synthetic pathways outlined in this guide provide a foundation for its preparation, and the hypothesized biological activities offer a starting point for future pharmacological evaluation. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow.

References

- 1. Page loading... [guidechem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. nbinno.com [nbinno.com]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a methoxy-substituted indole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and predictive methodologies to offer a comprehensive profile. All predicted data is clearly indicated.

Molecular Structure and Physicochemical Properties

This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 6-position and an acetonitrile group at the 3-position of the indole core are key structural features that are expected to influence its chemical reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₀N₂O | - |

| Molecular Weight | 186.21 g/mol | - |

| LogP | 1.8 | Predicted |

| Topological Polar Surface Area (TPSA) | 53.1 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bonds | 2 | Predicted |

While specific crystallographic data for this compound is not publicly available, the crystal structure of its isomer, 2-(4-methoxy-1H-indol-3-yl)acetonitrile, provides valuable insight into the likely molecular geometry. In this isomer, the indole ring is essentially planar, and the molecule exhibits intermolecular hydrogen bonding.

Table 2: Crystallographic Data for the Analog 2-(4-methoxy-1H-indol-3-yl)acetonitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3182 (17) |

| b (Å) | 13.062 (3) |

| c (Å) | 9.3867 (19) |

| β (°) | 101.53 (3) |

| Volume (ų) | 999.3 (3) |

| Z | 4 |

Spectroscopic Profile

Detailed experimental spectra for this compound are not readily found in the literature. However, based on the known spectral characteristics of indole derivatives and related compounds, a predicted spectroscopic profile can be constructed.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0 (s, 1H, NH), ~7.5 (d, 1H, H-4), ~7.2 (s, 1H, H-2), ~6.9 (d, 1H, H-7), ~6.7 (dd, 1H, H-5), ~3.9 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C-6), ~137 (C-7a), ~123 (C-2), ~121 (C-3a), ~120 (C-4), ~118 (C≡N), ~110 (C-5), ~102 (C-3), ~95 (C-7), ~55 (OCH₃), ~15 (CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1620, 1480 (C=C aromatic stretch), ~1240 (C-O stretch) |

| Mass Spectrometry (ESI-MS) | m/z 187.0866 [M+H]⁺ |

Synthesis and Experimental Protocols

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be adapted from established methods for analogous indole-3-acetonitriles. The proposed synthesis involves a two-step process starting from the commercially available 6-methoxyindole.

Proposed Synthetic Pathway

The synthesis commences with the formylation of 6-methoxyindole at the C3 position via a Vilsmeier-Haack reaction to yield 6-methoxy-1H-indole-3-carboxaldehyde. This intermediate is then converted to the target acetonitrile in a one-pot reaction using sodium borohydride and sodium cyanide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

Materials:

-

6-Methoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (30% aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-methoxyindole in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methoxy-1H-indole-3-carboxaldehyde.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Methoxy-1H-indole-3-carboxaldehyde

-

Sodium cyanide (NaCN)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.

-

Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The reaction may be exothermic.

-

After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the known activities of structurally similar 6-methoxyindole derivatives and the parent indole-3-acetonitrile, we can hypothesize its potential biological targets and mechanisms of action.

Melatonin Receptor Agonism

The 6-methoxyindole scaffold is a key feature of several melatonin receptor agonists. Melatonin, a neurohormone, regulates circadian rhythms through its interaction with MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Hypothesized melatonin receptor signaling pathway for this compound.

Aryl Hydrocarbon Receptor (AHR) Modulation

Indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Quantitative Data (Predicted)

No direct quantitative bioactivity data for this compound has been reported. The following table provides a hypothetical range of activities based on data for related 6-methoxyindole analogs and indole-3-acetonitrile derivatives. These values should be considered as starting points for experimental validation.

Table 4: Predicted Quantitative Bioactivity Data

| Target | Assay | Predicted Activity Range | Rationale |

| Melatonin Receptor 1 (MT1) | Radioligand Binding Assay (Ki) | 1 - 100 nM | Based on the affinity of other 6-methoxyindole melatonin analogues. |

| Melatonin Receptor 2 (MT2) | Radioligand Binding Assay (Ki) | 1 - 100 nM | Based on the affinity of other 6-methoxyindole melatonin analogues. |

| Aryl Hydrocarbon Receptor (AHR) | Reporter Gene Assay (EC₅₀) | 1 - 50 µM | Based on the activity of various indole derivatives as AHR modulators. |

| Neuroblastoma Cell Line (e.g., SH-SY5Y) | Cytotoxicity Assay (IC₅₀) | > 50 µM | Based on the low cytotoxicity observed for the parent compound, indole-3-acetonitrile. |

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties, particularly as a modulator of melatonin and aryl hydrocarbon receptors. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further studies into its biological effects. Future research should focus on the experimental validation of its synthesis, the comprehensive characterization of its physicochemical and spectroscopic properties, and the in-depth evaluation of its activity in relevant biological assays to elucidate its mechanism of action and therapeutic potential.

Synthetic Pathways to 2-(6-methoxy-1H-indol-3-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(6-methoxy-1H-indol-3-yl)acetonitrile, a key building block in medicinal chemistry and pharmaceutical development. The document details three core synthetic strategies, providing experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with a methoxy group at the 6-position and an acetonitrile functional group at the 3-position, makes it a versatile precursor for the development of novel therapeutic agents. This guide explores the most common and effective methods for its preparation, including the conversion of 6-methoxygramine, the Fischer indole synthesis, and the transformation of 6-methoxyindole-3-carboxaldehyde.

Pathway 1: From 6-Methoxyindole via the Mannich Reaction and Cyanation

This classical and widely employed route involves a two-step process starting from the readily available 6-methoxyindole. The first step is a Mannich reaction to introduce a dimethylaminomethyl group at the 3-position, yielding 6-methoxygramine. The second step involves a nucleophilic substitution of the dimethylamino group with a cyanide ion.

Experimental Protocols

Step 1: Synthesis of 6-Methoxygramine

A detailed experimental protocol for the synthesis of 6-methoxygramine is crucial for this pathway. While a specific procedure for the 6-methoxy derivative was not explicitly found in the immediate literature search, a general and widely accepted procedure for the Mannich reaction on indoles can be adapted.

-

Reaction: To a cooled solution of 6-methoxyindole in a suitable solvent (e.g., dioxane or acetic acid), add a pre-cooled mixture of formaldehyde and dimethylamine. The reaction is typically stirred at low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion.

-

Work-up: The reaction mixture is basified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 6-methoxygramine, which can be purified by crystallization or chromatography.

Step 2: Cyanation of 6-Methoxygramine

The conversion of the gramine intermediate to the desired acetonitrile is achieved through nucleophilic substitution.

-

Reaction: 6-methoxygramine is dissolved in a suitable solvent, and a cyanide source, such as sodium or potassium cyanide, is added. The reaction is typically heated to facilitate the displacement of the dimethylamino group.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified, typically by column chromatography.

Quantitative Data

The following table summarizes typical yields for the analogous synthesis of indole-3-acetonitrile from gramine, which can be considered indicative for the 6-methoxy derivative.

| Step | Reactants | Products | Typical Yield |

| Mannich Reaction | Indole, Formaldehyde, Dimethylamine | Gramine | >90% |

| Cyanation | Gramine, Sodium Cyanide | Indole-3-acetonitrile | 80-90% |

Pathway 2: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system.[1][2] In this approach, 4-methoxyphenylhydrazine is reacted with a suitable four-carbon carbonyl compound containing a nitrile functionality, or a precursor that can be converted to a nitrile, under acidic conditions. A plausible carbonyl partner is 4,4-dimethoxybutyronitrile (the dimethyl acetal of 3-cyanopropionaldehyde).

Experimental Protocol

-

Reaction: 4-Methoxyphenylhydrazine hydrochloride and 4,4-dimethoxybutyronitrile are heated in the presence of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[2] The reaction involves the in-situ formation of the phenylhydrazone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Work-up: The reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a base and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.

Quantitative Data

Pathway 3: From 6-Methoxyindole-3-carboxaldehyde

This pathway offers a versatile and often high-yielding route to the target molecule. It involves the initial formylation of 6-methoxyindole, followed by the conversion of the resulting aldehyde to the acetonitrile.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich 3-position of the indole ring.[4]

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.

-

Reaction: 6-Methoxyindole is dissolved in DMF and added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to ensure complete formylation.

-

Work-up: The reaction is quenched by the addition of ice-water and then basified. The precipitated 6-methoxy-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

Step 2: Conversion of 6-Methoxyindole-3-carboxaldehyde to this compound

Several methods can be employed for this transformation. A one-step procedure using sodium borohydride and sodium cyanide has been reported for analogous compounds and is detailed below.[2]

-

Reaction: To a solution of 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride is added, and the mixture is stirred at room temperature. Subsequently, sodium cyanide is added, and the reaction is heated to reflux.

-

Work-up: After cooling, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Another effective method for this conversion involves the use of tosylmethyl isocyanide (TosMIC).

Quantitative Data

The following table presents reported yields for the analogous synthesis of 4-methoxyindole-3-acetonitrile from 4-methoxyindole-3-carboxaldehyde, which serves as a good estimate for the 6-methoxy isomer.[2]

| Step | Reactants | Products | Reported Yield |

| Vilsmeier-Haack Formylation (general) | Indole, POCl₃, DMF | Indole-3-carboxaldehyde | High |

| Aldehyde to Nitrile Conversion | 4-Methoxyindole-3-carboxaldehyde, NaBH₄, NaCN | 4-Methoxyindole-3-acetonitrile | 85%[2] |

Summary of Synthesis Pathways

Caption: Overview of the three primary synthetic pathways to this compound.

Experimental Workflow: Pathway 3

Caption: A typical experimental workflow for the synthesis of the target compound via Pathway 3.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. The conversion of 6-methoxyindole-3-carboxaldehyde (Pathway 3) appears to be a robust and high-yielding option, with well-documented procedures for analogous compounds. The classic route via 6-methoxygramine (Pathway 1) is also a reliable method. The Fischer indole synthesis (Pathway 2) offers a convergent approach but may require more optimization to achieve high yields for this specific target. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Review of a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetonitrile derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-(6-methoxy-1H-indol-3-yl)acetonitrile is emerging as a molecule of interest, particularly in the context of anticancer drug development. The presence of the methoxy group at the 6-position of the indole ring has been identified as a key structural feature in several series of potent tubulin polymerization inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential biological activities, and mechanisms of action, with a focus on its prospective role as an anticancer agent. While direct experimental data for this specific molecule is limited in publicly available literature, this review extrapolates from closely related analogues to provide a robust predictive overview for researchers.

Synthesis and Chemical Properties

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and efficient synthetic route can be adapted from established methods for analogous indole-3-acetonitriles. A common and effective approach involves a one-pot conversion of the corresponding indole-3-carboxaldehyde.

Proposed Synthetic Pathway

A likely synthetic route commences with the commercially available 6-methoxy-1H-indole, which would first undergo formylation at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Adapted from a General Method for Indole-3-acetonitriles

The following protocol is adapted from a general one-pot method for the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes.[1]

Materials:

-

6-methoxy-1H-indole-3-carboxaldehyde

-

Methanol (MeOH)

-

Formamide (NH₂CHO)

-

Sodium borohydride (NaBH₄)

-

Sodium cyanide (NaCN)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of 6-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) in portions at room temperature with stirring.

-

After the reduction of the aldehyde is complete (monitored by TLC), add sodium cyanide (10.0 eq) to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: This is a proposed adaptation. Actual yields and reaction conditions may require optimization.

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is scarce, the literature strongly suggests its potential as a potent inhibitor of tubulin polymerization, a validated target for anticancer therapy.[2][3][4][5]

Anticancer Activity as a Tubulin Polymerization Inhibitor

Numerous studies have highlighted that the presence of a methoxy group at the C6 position of the indole nucleus is a favorable substitution for potent tubulin polymerization inhibitory activity. This activity disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Mechanism of Action:

-

Binding to Tubulin: this compound is predicted to bind to the colchicine-binding site on β-tubulin.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.

-

Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing the cell to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Caption: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.

Quantitative Data for Related 6-Methoxyindole Analogs

The following table summarizes the in vitro anticancer activity and tubulin polymerization inhibition of structurally related 6-methoxyindole derivatives. This data provides a strong rationale for the potential potency of this compound.

| Compound Class | Cancer Cell Line | IC₅₀ (Antiproliferative) | Tubulin Polymerization IC₅₀ | Reference |

| 2-Aryl-3-aroyl-6-methoxyindoles | Various | Nanomolar range | Micromolar range | [6] |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 | 2.94 ± 0.56 µM | Not reported | [7][8] |

| MDA-MB-231 | 1.61 ± 0.004 µM | Not reported | [7][8] | |

| A375 | 0.57 ± 0.01 µM | Not reported | [7][8] | |

| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231, MCF-7 | 35 nM | 1.5 µM | [5] |

Potential Anti-inflammatory Activity

Indole-3-acetonitrile derivatives have also been investigated for their anti-inflammatory properties.[9] The mechanism of this activity is often attributed to the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in inflammatory cells.

Mechanism of Action:

-

Inhibition of iNOS and COX-2: The compounds may suppress the expression or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

-

Modulation of Signaling Pathways: This inhibition is likely mediated through the modulation of pro-inflammatory signaling pathways such as NF-κB.

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays would be required. The following are representative protocols based on standard methodologies.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Compound stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well microplate reader with temperature control (37°C) and 340 nm absorbance reading capability

Procedure:

-

Prepare a reaction mixture containing tubulin in general tubulin buffer.

-

Add the test compound (this compound) at various concentrations, positive control, or negative control to the wells of a 96-well plate.

-

Incubate the plate at 37°C for a few minutes to equilibrate.

-

Initiate polymerization by adding GTP to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette and incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells and vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound stands as a promising, yet underexplored, molecule with significant potential, particularly as an anticancer agent. The strong body of evidence for the efficacy of related 6-methoxyindole derivatives as potent tubulin polymerization inhibitors provides a solid foundation for future research into this specific compound. The synthetic accessibility and the anticipated potent biological activity make it an attractive candidate for further investigation. This technical guide, by consolidating and extrapolating from the available literature, aims to provide a valuable resource for researchers and drug development professionals to initiate and advance the study of this compound and its analogues as potential therapeutic agents. Further studies are warranted to confirm its synthesis, quantify its biological activities, and fully elucidate its mechanisms of action.

References

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Profile of 2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-methoxy-1H-indol-3-yl)acetonitrile is a heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous biologically active molecules and natural products. The strategic placement of a methoxy group at the 6-position of the indole ring and an acetonitrile substituent at the 3-position suggests its potential as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, drawing upon established methodologies for related indole derivatives. While specific research on the "discovery" of this exact molecule is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.

Synthesis and Discovery

The formal "discovery" of this compound is not attributed to a singular event but rather emerges from the broader exploration of indole chemistry. The synthesis of indole-3-acetonitrile derivatives is a well-established field, driven by their utility as precursors to tryptamines and other pharmacologically relevant scaffolds. Several general methods are applicable for the preparation of the title compound.

One of the most prominent and classical methods for constructing the indole nucleus is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and an appropriate aldehyde or ketone.[1]

A more direct route to indole-3-acetonitriles involves the conversion of indole-3-carboxaldehydes. A one-step method has been developed for this transformation, which could be adapted for the 6-methoxy substituted analogue.

Experimental Protocol: Synthesis via Gramine Intermediate (Hypothetical)

A plausible and widely used method for the synthesis of indole-3-acetonitriles involves the preparation of a gramine intermediate followed by cyanation.

Step 1: Synthesis of 6-methoxygramine

6-methoxyindole would be subjected to a Mannich reaction with formaldehyde and dimethylamine to yield 6-methoxygramine.

Step 2: Cyanation of 6-methoxygramine

The resulting 6-methoxygramine would then be treated with a cyanide salt, such as sodium or potassium cyanide, to yield this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | - |

| Molecular Weight | 186.21 g/mol | - |

| Appearance | Predicted: Crystalline solid | - |

Spectroscopic Data (Predicted and Comparative)

Note: The following data is a prediction based on known values for isomeric and related indole compounds and should be confirmed by experimental analysis.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 | br s | N-H |

| ~7.5 | d | H-4 |

| ~7.2 | s | H-2 |

| ~7.0 | d | H-7 |

| ~6.8 | dd | H-5 |

| ~3.8 | s | OCH₃ |

| ~3.7 | s | CH₂CN |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-6 |

| ~137 | C-7a |

| ~125 | C-2 |

| ~122 | C-3a |

| ~120 | C-4 |

| ~118 | CN |

| ~110 | C-7 |

| ~103 | C-3 |

| ~95 | C-5 |

| ~55 | OCH₃ |

| ~15 | CH₂ |

Table 2.3: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value |

| Mass Spectrometry (EI) | m/z (%): 186 (M+), 145, 117 |

| Infrared Spectroscopy (cm⁻¹) | ~3400 (N-H stretch), ~2250 (C≡N stretch), ~1620, 1480 (aromatic C=C stretch), ~1250 (C-O stretch) |

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively investigated. However, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery.

Melatonin Receptor Agonism

The 6-methoxyindole core is structurally related to melatonin (N-acetyl-5-methoxytryptamine), a neurohormone that regulates circadian rhythms through interaction with melatonin receptors (MT1 and MT2). Research on other 6-methoxyindole derivatives has indicated their potential as melatonin receptor ligands. Therefore, it is plausible that this compound could serve as a precursor or a lead compound for the development of novel melatonin receptor agonists or antagonists.

Antimicrobial and Cytotoxic Potential

Indole derivatives are known to exhibit a wide range of antimicrobial and cytotoxic activities. The acetonitrile moiety can also contribute to biological activity. Further screening of this compound against various bacterial, fungal, and cancer cell lines is warranted to explore its potential in these areas.

Signaling Pathways and Experimental Workflows

Given the lack of specific biological data for the title compound, the following diagrams illustrate hypothetical experimental workflows for its synthesis and screening, as well as a potential signaling pathway related to melatonin receptor activation.

Synthesis Workflow

Caption: A hypothetical workflow for the synthesis of this compound.

Biological Screening Workflow

Caption: A general workflow for the biological evaluation of the target compound.

Potential Signaling Pathway

References

Spectroscopic and Synthetic Profile of 2-(6-methoxy-1H-indol-3-yl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of 2-(6-methoxy-1H-indol-3-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in modulating the pharmacological properties of these molecules. This guide focuses on this compound, a methoxy-substituted indole-3-acetonitrile, providing a detailed analysis of its spectroscopic characteristics and a practical protocol for its synthesis.

Spectroscopic Data

Due to the limited availability of directly measured spectroscopic data for this compound in public databases, the following data has been predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | NH |

| ~7.5 | d | 1H | Ar-H 4 |

| ~7.2 | d | 1H | Ar-H 2 |

| ~7.0 | d | 1H | Ar-H 7 |

| ~6.8 | dd | 1H | Ar-H 5 |

| ~4.0 | s | 2H | CH₂ CN |

| ~3.8 | s | 3H | OCH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C 6 (Ar-C-O) |

| ~137 | C 7a |

| ~123 | C 2 |

| ~122 | C 3a |

| ~120 | C 4 |

| ~118 | C N |

| ~110 | C 5 |

| ~105 | C 3 |

| ~95 | C 7 |

| ~55 | OC H₃ |

| ~15 | C H₂CN |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2950-2850 | Medium | C-H Stretch (aliphatic and aromatic) |

| ~2250 | Medium | C≡N Stretch (nitrile) |

| ~1620 | Medium | C=C Stretch (aromatic) |

| ~1240 | Strong | C-O Stretch (aryl ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the indole ring.

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 171 | Medium | [M - CH₃]⁺ |

| 146 | High | [M - CH₂CN]⁺ |

| 131 | Medium | [M - CH₂CN - CH₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the preparation of indole-3-acetonitriles. A common and effective approach involves the reaction of 6-methoxy-1H-indole with chloroacetonitrile or a similar cyanomethylating agent.

Synthesis of this compound

Materials:

-

6-methoxy-1H-indole

-

Chloroacetonitrile

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, many indole derivatives are known to interact with various biological targets, including receptors and enzymes. For instance, some methoxyindole derivatives have shown affinity for serotonin (5-HT) receptors or have exhibited anti-inflammatory or anticancer properties. The following diagram presents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related molecules.

Caption: A hypothetical signaling pathway for this compound.

The Biological Significance of Methoxyindoles: A Technical Guide for Researchers

An in-depth exploration of the synthesis, signaling, and therapeutic potential of methoxyindoles for researchers, scientists, and drug development professionals.

Methoxyindoles, a class of naturally occurring and synthetic compounds characterized by an indole ring system with a methoxy group substitution, are at the forefront of biomedical research. These molecules, most notably the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter-like compound 5-methoxytryptamine (5-MT), exhibit a remarkable diversity of biological activities. Their influence spans a wide array of physiological processes, from the regulation of circadian rhythms and sleep to neuroprotection, immunomodulation, and cancer biology. This technical guide provides a comprehensive overview of the core biological significance of methoxyindoles, with a focus on their quantitative pharmacological data, the experimental protocols used to elucidate their function, and the intricate signaling pathways they modulate.

I. Methoxyindoles: Key Players in Cellular Signaling

The biological effects of methoxyindoles are primarily mediated through their interaction with a variety of cellular receptors, leading to the activation or inhibition of specific downstream signaling cascades.

Melatonin: The Master Regulator of Chronobiology and Beyond

Melatonin, synthesized predominantly in the pineal gland, is the most extensively studied methoxyindole.[1] Its secretion is tightly regulated by the light-dark cycle, establishing it as a key regulator of the body's internal clock.[2] Beyond its chronobiotic effects, melatonin is a potent antioxidant and has demonstrated oncostatic, neuroprotective, and immunomodulatory properties.[3][4]

Melatonin exerts its effects through high-affinity G-protein coupled receptors (GPCRs), primarily Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5][6] The binding of melatonin to these receptors initiates a cascade of intracellular events that ultimately dictate the cellular response.

5-Methoxytryptamine: A Serotonergic Modulator

5-Methoxytryptamine (5-MT), also known as mexamine, is structurally related to both serotonin and melatonin.[7] It is found in the pineal gland and other tissues and is formed either by O-methylation of serotonin or N-deacetylation of melatonin.[7] Unlike melatonin, 5-MT has a high affinity for various serotonin (5-HT) receptors, acting as a non-selective agonist.[7] Its interaction with these receptors underlies its diverse pharmacological effects, which include influences on mood, sleep, and potentially psychedelic-like states in animal models.[7][8]

II. Quantitative Data: Receptor Binding and Pharmacokinetics

A thorough understanding of the biological significance of methoxyindoles necessitates a quantitative analysis of their interactions with target receptors and their pharmacokinetic profiles. The following tables summarize key quantitative data for prominent methoxyindoles.

Table 1: Comparative Binding Affinities (Ki, nM) of Methoxyindoles at Melatonin and Serotonin Receptors

| Compound | MT1 Receptor (human) | MT2 Receptor (human) | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |

| Melatonin | 0.08[6] | 0.383[6] | >10,000 | >10,000 | >10,000 | >10,000 |

| 5-Methoxytryptamine (5-MT) | No affinity[7] | No affinity[7] | - | 0.503 (EC50)[7] | - | 6.1 (pKi)[1] |

| N-acetyl-5-methoxytryptamine | - | - | - | - | - | - |

| 2-Iodomelatonin | - | - | - | - | - | - |

| Ramelteon | 0.014[6] | 0.112[6] | - | - | - | - |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | - | - | 235[9] | 68-1300[9] | 340[9] | - |

Table 2: Pharmacokinetic Parameters of Key Methoxyindoles

| Compound | Administration Route | Half-life (T½) | Bioavailability | Key Metabolic Pathways |

| Melatonin | Oral | 28-126 min[5] | 9-33%[5] | Hepatic metabolism via CYP1A2 to 6-hydroxymelatonin.[2] |

| Melatonin | Intravenous | ~45 min[5] | 100% | Rapidly distributed and eliminated.[2] |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | - | - | - | O-demethylation by CYP2D6 to bufotenine; deamination by MAO-A.[10][11] |

III. Signaling Pathways of Methoxyindoles

The binding of methoxyindoles to their respective receptors triggers intricate intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for melatonin receptors.

Melatonin Receptor 1 (MT1) Signaling

The activation of the MT1 receptor by melatonin primarily couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors. MT1 can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][14] Furthermore, MT1 signaling can involve the activation of the ERK/MAPK pathway.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Melatonin on Tumor Growth and Angiogenesis in Xenograft Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 10. modelorg.com [modelorg.com]

- 11. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]

The Evolving Landscape of Indole-Based Therapeutics: A Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Among these, 2-(6-methoxy-1H-indol-3-yl)acetonitrile and its derivatives have emerged as a promising class of compounds with potential applications in oncology and neuropharmacology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these molecules, intended to serve as a valuable resource for researchers in the field.

Quantitative Biological Data

The biological activity of this compound derivatives and their analogs has been investigated across various assays, primarily focusing on their cytotoxic effects against cancer cell lines and their affinity for melatonin receptors. The following tables summarize the key quantitative data from these studies, offering a comparative analysis of their potency.

Cytotoxicity of Indole Derivatives

The antiproliferative activity of various indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | KB | Nanomolar range | |

| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | H460 | Nanomolar range | |

| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole | HT-29 | Nanomolar range | |

| 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (with methoxy substitution) | Various | Active |

Table 1: Cytotoxicity of Methoxy-Substituted Indole Derivatives.

Melatonin Receptor Binding Affinity

A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, which are structural analogs of the core topic, have been synthesized and evaluated for their binding affinity to melatonin receptors. These receptors are implicated in regulating circadian rhythms and have been identified as potential targets for novel therapeutics. The binding affinity is typically expressed as the inhibitory constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors.

| Compound | Receptor | Ki (nM) | Activity |

| 1-(2-Acetamidoethyl)-6-methoxyindole | Melatonin (quail optic tecta) | Similar to melatonin | Full Agonist |

| 1-(2-Acetamidoethyl)-2-bromo-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |

| 1-(2-Acetamidoethyl)-2-phenyl-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |

| 1-(2-Acetamidoethyl)-2-carbomethoxy-6-methoxyindole | Melatonin (quail optic tecta) | Picomolar range | Full Agonist |

Table 2: Melatonin Receptor Binding Affinity of 6-Methoxyindole Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core scaffold and for key biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 6-methoxyindole. The first step involves the formylation of the indole ring at the C3 position to yield 6-methoxy-1H-indole-3-carboxaldehyde, which is then converted to the desired acetonitrile derivative.

Step 1: Synthesis of 6-methoxy-1H-indole-3-carboxaldehyde

This procedure is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

-

Materials: 6-methoxyindole, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, water.

-

Procedure:

-

In a round-bottom flask, cool DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.

-

Dissolve 6-methoxyindole in DMF in a separate flask.

-

Add the 6-methoxyindole solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

-

Heat the mixture to reflux for 30 minutes to hydrolyze the intermediate iminium salt.

-

Cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 6-methoxy-1H-indole-3-carboxaldehyde.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: One-Step Conversion of 6-methoxy-1H-indole-3-carboxaldehyde to this compound

This method provides a direct conversion of the aldehyde to the acetonitrile.

-

Materials: 6-methoxy-1H-indole-3-carboxaldehyde, sodium borohydride (NaBH4), sodium cyanide (NaCN), methanol (MeOH), formamide (NH2CHO), chloroform (CHCl3).

-

Procedure:

-

To a solution of 6-methoxy-1H-indole-3-carboxaldehyde in a mixture of methanol and formamide (1:1 v/v), add sodium borohydride in portions at room temperature with stirring.

-

After the addition is complete, add sodium cyanide to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with chloroform or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield pure this compound.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Materials: Human cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), 96-well plates, test compounds.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-